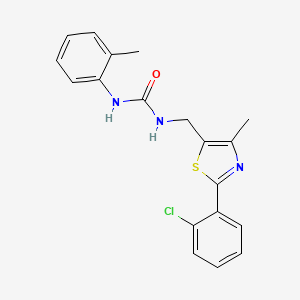

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-12-7-3-6-10-16(12)23-19(24)21-11-17-13(2)22-18(25-17)14-8-4-5-9-15(14)20/h3-10H,11H2,1-2H3,(H2,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDWQYHIJYZTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula: CHClNOS

- Molecular Weight: 431.9 g/mol

- CAS Number: 1421442-17-2

The compound consists of a thiazole ring, a chlorophenyl group, and a urea moiety, which contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity. The exact targets can vary based on the biological context:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation: It could interact with receptors, altering signaling pathways that influence cellular responses.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole compounds can induce apoptosis in cancer cells:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Example A | HeLa | 7.01 ± 0.60 |

| Example B | MCF-7 | 8.55 ± 0.35 |

| Example C | A549 | 14.31 ± 0.90 |

These findings suggest that the thiazole structure is crucial for enhancing antitumor activity, potentially making this compound a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Preliminary studies on related thiazole derivatives have shown moderate to good activity against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to or including variations of this compound:

- Anticancer Research : A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .

- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of synthesized thiazole compounds against common pathogens, revealing promising results that warrant further exploration .

- Mechanistic Insights : Research has focused on elucidating the binding interactions between these compounds and their molecular targets using computational modeling and biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Urea Derivatives

Several compounds share the thiazole-urea scaffold, differing in substituents and biological activity:

Key Observations :

- Substituent Effects: The addition of chlorine atoms on the phenyl ring (e.g., 8g vs.

- Heterocycle Variations : Replacing the thiazole with a thiadiazole (as in ) alters electronic properties and steric bulk, which may impact binding affinity or metabolic stability.

Halogen-Substituted Analogs

- Chloro vs. Bromo Derivatives : Isostructural chloro (compound 4) and bromo (compound 5) derivatives of similar thiazole-fluorophenyl-triazole hybrids exhibit nearly identical crystallographic parameters, but bromo substituents may enhance lipophilicity and membrane permeability .

- Fluorophenyl vs. Chlorophenyl Groups : Fluorine substitution (e.g., in Epoxiconazole, ) often improves metabolic stability and target selectivity compared to chlorine, but chlorine may offer stronger π-π stacking interactions in hydrophobic binding pockets .

Physicochemical and Structural Insights

- Synthetic Yields : Urea-thiazole derivatives (e.g., 8f and 8g) are synthesized in moderate yields (51–57%), indicating feasible scalability for further studies .

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Basic

The synthesis of this urea-thiazole hybrid involves multi-step protocols. A common approach starts with functionalizing 2-chloroaniline to introduce the thiazole ring via cyclization with α-bromoketones or thiourea derivatives. Subsequent alkylation at the thiazole-5-position introduces the methylene bridge, followed by urea formation using substituted isocyanates (e.g., o-tolyl isocyanate). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in urea coupling steps .

- Catalysts : Palladium on carbon or base catalysts (e.g., K₂CO₃) improve yields in alkylation and cyclization steps .

- Temperature control : Reactions often proceed at 60–80°C for urea formation to avoid side reactions .

How can researchers confirm the structural identity and purity of this compound?

Basic

Characterization requires a combination of analytical techniques:

- NMR spectroscopy : and NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and thiazole/aryl substituents .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion for C₁₉H₁₇ClN₃OS).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

What strategies are recommended for analyzing contradictory biological activity data across similar urea-thiazole derivatives?

Advanced

Discrepancies in bioactivity (e.g., kinase inhibition vs. no activity) may arise from:

- Substituent effects : Minor structural variations (e.g., chloro vs. methyl groups on phenyl rings) alter steric/electronic profiles. Compare analogues in (thiophene vs. phenyl substituents) .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., EGFR T790M vs. wild type) impact results. Validate findings using orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) .

- Metabolic stability : Use liver microsomal assays to rule out rapid degradation as a confounding factor .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Advanced

Focus on modifying pharmacophores while retaining the urea-thiazole core:

- Thiazole ring : Replace 4-methyl with bulkier groups (e.g., cyclopropyl) to enhance target binding .

- Urea linkage : Substitute o-tolyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to improve metabolic stability .

- Methylene bridge : Introduce chiral centers or heteroatoms (e.g., oxygen) to modulate solubility .

Methodology : - Molecular docking : Prioritize modifications using docking simulations (e.g., AutoDock Vina) against targets like kinases or GPCRs .

- Parallel synthesis : Generate a 10–20 member library via combinatorial chemistry for rapid SAR profiling .

What computational tools are suitable for predicting this compound’s ADMET properties?

Advanced

Leverage in silico models to guide experimental design:

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP), CYP450 inhibition, and hERG cardiotoxicity risks .

- Caco-2 permeability : Apply QSAR models to predict oral bioavailability.

- Toxicity screening : ProTox-II identifies potential hepatotoxicity or mutagenicity .

Validation : Cross-reference predictions with in vitro assays (e.g., Caco-2 monolayers, Ames test) .

How can researchers resolve discrepancies in reported synthetic yields for similar compounds?

Advanced

Yield variations may stem from:

- Reagent purity : Use freshly distilled isocyanates to avoid hydrolysis during urea formation .

- Workup protocols : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and crystallization (e.g., slow cooling in ethanol) .

- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., dimerized urea derivatives) .

What experimental approaches are used to identify this compound’s biological targets?

Advanced

Target deconvolution strategies include:

- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogues) for pull-down assays and MS-based target identification .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

- Transcriptomics : RNA-seq analysis of treated cells reveals pathway-level effects (e.g., apoptosis, inflammation) .

How can the compound’s stability under physiological conditions be assessed?

Advanced

Conduct stability studies in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.